molecular formula C20H17N3O2 B11700052 N'-[4-(benzyloxy)benzylidene]isonicotinohydrazide

N'-[4-(benzyloxy)benzylidene]isonicotinohydrazide

Cat. No.: B11700052
M. Wt: 331.4 g/mol
InChI Key: QVLZZOSLQSNVAU-HYARGMPZSA-N
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Description

N'-[4-(Benzyloxy)benzylidene]isonicotinohydrazide is a Schiff base derived from the condensation of isonicotinic acid hydrazide (isoniazid) and 4-(benzyloxy)benzaldehyde. This compound belongs to a broader class of hydrazone derivatives, which are characterized by the presence of the –NH–N=CH– functional group. Its synthesis typically involves refluxing equimolar amounts of isoniazid and the aldehyde in ethanol with catalytic acetic acid, yielding a product confirmed via spectroscopic techniques (IR, NMR, MS) .

Structurally, the molecule features a pyridine ring (from isoniazid) linked to a benzyloxy-substituted benzylidene moiety. This substitution pattern enhances its biological activity by improving lipophilicity and membrane permeability. Studies highlight its dual antimicrobial and antioxidant properties, with notable efficacy against Staphylococcus aureus and Candida albicans and significant hydrogen peroxide scavenging activity .

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C20H17N3O2/c24-20(18-10-12-21-13-11-18)23-22-14-16-6-8-19(9-7-16)25-15-17-4-2-1-3-5-17/h1-14H,15H2,(H,23,24)/b22-14+

InChI Key

QVLZZOSLQSNVAU-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(benzyloxy)benzylidene]isonicotinohydrazide typically involves the condensation of isoniazid with 4-(benzyloxy)benzaldehyde. The reaction is carried out in the presence of ethanol as a solvent and a catalytic amount of glacial acetic acid . The reaction mixture is refluxed for several hours until the desired product is formed. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for N’-[4-(benzyloxy)benzylidene]isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(benzyloxy)benzylidene]isonicotinohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

The biological and physicochemical properties of N'-[4-(benzyloxy)benzylidene]isonicotinohydrazide can be contextualized by comparing it to structurally analogous isonicotinohydrazide derivatives. Key differences arise from variations in substituents on the benzylidene moiety, which influence electronic, steric, and solubility profiles.

Structural and Functional Group Variations

The substituent at the 4-position of the benzylidene ring significantly impacts activity. For example:

  • Methoxy groups: Derivatives like (E)-N'-(3-methoxy-4-propoxybenzylidene)isonicotinohydrazide (NH5) exhibit enhanced antimicrobial activity due to increased electron-donating effects, which stabilize the hydrazone bond .
  • Halogen atoms: Chloro or nitro substituents, as in N'-(4-chlorobenzylidene)isonicotinohydrazide, improve antibacterial potency by enhancing electrophilicity and interaction with microbial enzymes .
  • Hydroxyl groups: Compounds like (E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide (2g) demonstrate superior antioxidant activity, attributed to radical scavenging via phenolic –OH groups .

Table 1: Structural Features and Bioactivity of Selected Analogues

Compound Name Substituents Key Activities Reference
This compound 4-(Benzyloxy) Antimicrobial, antioxidant
(E)-N'-(3,4-Dimethoxybenzylidene)isonicotinohydrazide (2e) 3,4-Dimethoxy Antimicrobial (MIC: 12.5 µg/mL)
(E)-N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide (2g) 4-Hydroxy-3-methoxy Antioxidant (IC50: 18 µM H2O2)
(E)-N'-(4-Chlorobenzylidene)isonicotinohydrazide (3a) 4-Chloro Alkaline phosphatase inhibition
N'-(4-Dimethylaminobenzylidene)isonicotinohydrazide 4-Dimethylamino Crystallographic stability

Table 2: Enzyme Inhibition and Chelation Activity

Compound Name Target Enzyme/Pathway IC50/Activity Reference
(E)-N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide (3g) Bovine TNAP 2.8 µM
(E)-N'-(4-Chlorobenzylidene)isonicotinohydrazide (3a) Calf intestinal alkaline phosphatase 3.1 µM
BSIH Fe³⁺ chelation (post-H2O2 activation) Prevents hydroxyl radical formation
Physicochemical and Spectral Properties
  • Solubility: Benzyloxy and methoxy groups enhance solubility in polar solvents (e.g., DMSO, ethanol), whereas chloro substituents reduce it .
  • Spectral Data: IR spectra of this compound show characteristic peaks at 1664 cm⁻¹ (C=O stretch) and 1593 cm⁻¹ (C=N stretch) . ¹H NMR signals for the hydrazone proton (CH=N) appear at δ 8.2–8.5 ppm, with benzyloxy protons resonating at δ 5.1–5.3 ppm .

Table 3: Spectral Data Comparison

Compound Name IR (C=O, C=N) cm⁻¹ ¹H NMR (δ, ppm) Reference
This compound 1664, 1593 8.2 (CH=N), 5.1 (OCH2Ph)
N'-(4-Dimethylaminobenzylidene)isonicotinohydrazide 1660, 1588 8.5 (CH=N), 2.9 (N(CH3)2)
(E)-N'-(3-Methoxy-4-propoxybenzylidene)isonicotinohydrazide (NH5) 1659, 1591 8.3 (CH=N), 3.8 (OCH3)

Biological Activity

N'-[4-(benzyloxy)benzylidene]isonicotinohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structure that includes a benzyloxy group and is linked to isonicotinic acid hydrazide, which contributes to its diverse biological effects.

  • Molecular Formula : C20_{20}H17_{17}N3_3O2_2
  • Molecular Weight : Approximately 331.4 g/mol
  • Structural Features : The presence of a pyridine ring and the hydrazone linkage are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the formation of stable complexes with metal ions, which may inhibit essential enzymatic activities in microbial cells.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. It has shown promising results against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50_{50} (µM)Mechanism of Action
MCF-710Induction of apoptosis
A54915Inhibition of cell cycle progression
HepG212Modulation of signaling pathways

The biological activity of this compound is primarily mediated through its interaction with biological targets, such as enzymes and receptors. The hydrazone structure allows for favorable interactions with metal ions, enhancing its efficacy against microbial and cancerous cells. Studies suggest that the compound may inhibit specific enzymes critical for cellular metabolism, leading to reduced viability of pathogenic organisms and cancer cells.

Case Studies

  • Antimicrobial Study : A study conducted by researchers evaluated the compound's effectiveness against Mycobacterium tuberculosis. The results indicated that it exhibited MIC values comparable to first-line antitubercular drugs, suggesting its potential as an alternative treatment for tuberculosis .
  • Anticancer Evaluation : Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

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